molecular formula C17H15NO2 B14056662 1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- CAS No. 57169-27-4

1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)-

Cat. No.: B14056662
CAS No.: 57169-27-4
M. Wt: 265.31 g/mol
InChI Key: WGONSUMYLRXUFM-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- typically involves the reaction of an appropriate anhydride with an amine. The reaction conditions may include:

    Solvent: Common solvents such as toluene or dichloromethane.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.

    Phthalimides: Compounds with a similar imide functional group.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

57169-27-4

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(2-ethyl-6-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO2/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17(18)20/h4-10H,3H2,1-2H3

InChI Key

WGONSUMYLRXUFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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